AF 430 Maleimide: A Comprehensive Technical Guide to its Spectral Properties and Applications
AF 430 Maleimide: A Comprehensive Technical Guide to its Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF 430 maleimide is a bright, hydrophilic fluorescent dye belonging to the coumarin family. Its maleimide functional group allows for the specific covalent labeling of thiol groups, primarily found in cysteine residues of proteins and peptides. This property makes it a valuable tool for a wide range of applications in biological research and drug development, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies. This in-depth guide provides a detailed overview of the core spectral properties of AF 430 maleimide, comprehensive experimental protocols for its use, and visualizations of key chemical and biological processes.
Core Spectral and Physical Properties
The spectral characteristics of AF 430 maleimide are central to its utility as a fluorescent probe. A summary of its key quantitative properties is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Excitation Maximum (λex) | 430 nm | [1][2] |
| Emission Maximum (λem) | 542 nm | [1][2][3] |
| Molar Extinction Coefficient (ε) | 15,955 M⁻¹cm⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | 0.23 | [1] |
| Stokes Shift | 112 nm | [2] |
| Molecular Weight | ~726.8 g/mol | [1] |
| Molecular Formula | C₃₄H₄₅N₄F₃O₈S | [1] |
| Solubility | Soluble in water and polar organic solvents (DMF, DMSO) | [1] |
Chemical Reactivity and Labeling Chemistry
The utility of AF 430 maleimide as a labeling reagent stems from the specific and efficient reaction of its maleimide group with the sulfhydryl (thiol) group of cysteine residues. This reaction, a Michael addition, forms a stable thioether bond. The reaction is most efficient at a pH range of 6.5-7.5, where the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing non-specific reactions with other nucleophilic groups like amines.[4]
Experimental Protocols
I. Protocol for Labeling a Protein with AF 430 Maleimide
This protocol provides a general procedure for the covalent labeling of a protein with AF 430 maleimide. Optimization may be required for specific proteins and applications.
Materials:
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AF 430 maleimide
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Protein to be labeled (e.g., antibody, enzyme)
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Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer at pH 7.0-7.5 (e.g., HEPES, MOPS).
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Quenching Reagent: 2-Mercaptoethanol or L-cysteine.
-
Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[5]
-
If the protein's cysteine residues are oxidized (forming disulfide bonds), reduction is necessary. Add a 10- to 100-fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.[6] If using DTT, it must be removed by dialysis or a desalting column before adding the maleimide dye.[7]
-
Degas the buffer by applying a vacuum or by bubbling with an inert gas (e.g., nitrogen, argon) to prevent re-oxidation of thiols.[5]
-
-
AF 430 Maleimide Stock Solution Preparation:
-
Allow the vial of AF 430 maleimide to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution of AF 430 maleimide in anhydrous DMF or DMSO.[8] Vortex briefly to ensure complete dissolution. This solution should be used immediately.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the AF 430 maleimide stock solution to the protein solution. The optimal dye-to-protein ratio should be determined empirically for each protein.
-
Mix thoroughly and incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the labeling reaction, add a final concentration of 1-10 mM of a quenching reagent like 2-mercaptoethanol or L-cysteine to react with any unreacted maleimide. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted dye and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[5] The first colored fraction to elute will be the labeled protein.
-
Alternatively, dialysis can be used for purification.[5]
-
II. Protocol for Determining the Degree of Labeling (DOL)
The DOL represents the average number of dye molecules conjugated to each protein molecule.
Procedure:
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the excitation maximum of AF 430, which is 430 nm (A₄₃₀).
-
-
Calculation:
-
The concentration of the protein is calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₄₃₀ × CF₂₈₀)] / ε_protein
-
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A₄₃₀ is the absorbance of the conjugate at 430 nm.
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (CF₂₈₀ = A₂₈₀ of free dye / A₄₃₀ of free dye). For AF 430, this value is approximately 0.06.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
The concentration of the dye is calculated as: Dye Concentration (M) = A₄₃₀ / ε_dye
-
Where:
-
ε_dye is the molar extinction coefficient of AF 430 (15,955 M⁻¹cm⁻¹).
-
-
-
The Degree of Labeling (DOL) is then calculated as: DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualization of Experimental Workflow and a Biological Application
The following diagrams, created using the DOT language, illustrate the general workflow for protein labeling and a potential application in tracking receptor-mediated endocytosis, a fundamental signaling process.
Conclusion
AF 430 maleimide is a versatile and robust fluorescent probe for the specific labeling of thiol-containing biomolecules. Its favorable spectral properties, including a large Stokes shift and good quantum yield, make it well-suited for a variety of fluorescence-based assays. The detailed protocols provided in this guide offer a solid foundation for researchers to successfully employ AF 430 maleimide in their experimental workflows, enabling the sensitive and specific detection and tracking of proteins and other biomolecules in complex biological systems. As with any labeling procedure, empirical optimization is key to achieving the desired degree of labeling and preserving the biological activity of the target molecule.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Мечение малеимидами белков и других тиолированных биомолекул [ru.lumiprobe.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
